D-Galactose-13C6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

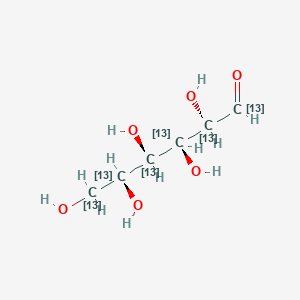

特性

分子式 |

C6H12O6 |

|---|---|

分子量 |

186.11 g/mol |

IUPAC名 |

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChIキー |

GZCGUPFRVQAUEE-CPRVWCQRSA-N |

異性体SMILES |

[13CH2]([13C@H]([13C@@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O |

正規SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Galactose-13C6 for Researchers and Drug Development Professionals

Introduction

D-Galactose-13C6 is a stable isotope-labeled form of D-galactose, where all six carbon atoms are replaced with the carbon-13 (¹³C) isotope. This isotopic labeling makes it an invaluable tool in metabolic research, clinical diagnostics, and drug development, primarily serving as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to its unlabeled counterpart, D-galactose, allowing it to mimic the behavior of the natural molecule in biological systems. The key difference is its increased mass, which enables its distinction and precise quantification in complex biological matrices.

Chemical Structure

The chemical structure of this compound is identical to that of D-galactose, with the substitution of ¹²C with ¹³C at all six carbon positions.

Chemical Formula: ¹³C₆H₁₂O₆

SMILES string: O[13CH2][13C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[13C@H]1O[1]

InChI key: WQZGKKKJIJFFOK-QCUDSKIKSA-N[1]

Physicochemical and Purity Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers. These parameters are crucial for ensuring the accuracy and reproducibility of experimental results.

| Property | Value | References |

| Molecular Weight | 186.11 g/mol | [1][2][3] |

| CAS Number | 74134-89-7 | |

| Isotopic Purity | ≥98 atom % ¹³C | |

| Chemical Purity | ≥98% or >95% (CP/HPLC) | |

| Form | Powder | |

| Melting Point | 169-170 °C | |

| Mass Shift | M+6 |

Experimental Protocol: Quantification of Galactose-1-Phosphate Uridyltransferase (GALT) Enzyme Activity in Erythrocytes using LC-MS/MS

This protocol details a robust and sensitive method for measuring the activity of the GALT enzyme, which is crucial for the diagnosis of galactosemia. The assay utilizes this compound as a substrate to produce a labeled product that can be accurately quantified by LC-MS/MS.

1. Materials and Reagents:

-

This compound

-

Uridine diphosphate glucose (UDPGlc)

-

[¹³C₂]-Galactose-1-Phosphate (Internal Standard for GALK assay, if performed concurrently)

-

UDP-N-acetylglucosamine (Internal Standard for GALT assay)

-

Hemolysate from patient erythrocytes

-

Acetonitrile

-

Water (LC-MS grade)

-

Tris-HCl buffer

-

Dithiothreitol (DTT)

2. Sample Preparation (Erythrocyte Hemolysate):

-

Collect whole blood samples in EDTA-containing tubes.

-

Centrifuge the blood sample to separate plasma and erythrocytes.

-

Wash the erythrocyte pellet with isotonic saline solution.

-

Lyse the erythrocytes by adding cold water and vortexing.

-

Determine the hemoglobin concentration in the hemolysate.

3. Enzymatic Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, and UDPGlc.

-

Add a specific amount of the erythrocyte hemolysate to the reaction mixture.

-

Initiate the enzymatic reaction by adding a known concentration of this compound.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing the internal standard (UDP-N-acetylglucosamine).

4. LC-MS/MS Analysis:

-

Centrifuge the quenched reaction mixture to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

-

Liquid Chromatography (LC):

-

Employ a suitable column for the separation of polar analytes, such as a normal-phase or HILIC column.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and water with appropriate modifiers.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor the specific mass transition for the enzymatic product, [¹³C₆]-uridine diphosphate galactose ([¹³C₆]-UDPGal), which is m/z 571 > 323.

-

Monitor the mass transition for the internal standard, UDP-N-acetylglucosamine, which is m/z 606 > 385.

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte ([¹³C₆]-UDPGal) and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of unlabeled UDP-Galactose and a constant concentration of the internal standard.

-

Determine the concentration of the [¹³C₆]-UDPGal produced in the enzymatic reaction by interpolating the peak area ratio from the calibration curve.

-

Calculate the GALT enzyme activity, typically expressed as µmol of product formed per hour per gram of hemoglobin (µmol/hr/g Hb).

Experimental Workflow for GALT Enzyme Activity Assay

The following diagram illustrates the key steps in the experimental workflow for the quantification of GALT enzyme activity using this compound and LC-MS/MS.

Caption: Workflow for GALT enzyme activity assay using this compound.

Signaling Pathway Involvement: The Leloir Pathway

D-Galactose is primarily metabolized through the Leloir pathway. This compound follows the same metabolic fate, allowing researchers to trace its conversion and flux through this critical pathway. The diagram below outlines the core reactions of the Leloir pathway, indicating where the ¹³C label from this compound would be incorporated.

Caption: The Leloir pathway for this compound metabolism.

References

- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry | Scilit [scilit.com]

- 3. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Isotopic Fingerprint: A Technical Guide to D-Galactose-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of D-Galactose-13C6, a stable isotope-labeled form of D-galactose. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize isotopic tracers in their work. The guide details the fundamental characteristics of this compound, outlines experimental methodologies for its analysis, and illustrates its application in metabolic research.

Core Properties of this compound

This compound is a non-radioactive, stable isotope-labeled sugar where all six carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This isotopic enrichment allows for its use as a tracer in metabolic studies, enabling the tracking of galactose and its metabolites through various biochemical pathways without the concerns associated with radioactive isotopes.

Physical and Chemical Data

The essential physical and chemical properties of this compound are summarized below. These values are compiled from various commercial suppliers and scientific literature.

| Property | Value |

| Chemical Formula | ¹³C₆H₁₂O₆ |

| Molecular Weight | 186.11 g/mol [1][2] |

| CAS Number | 74134-89-7[1][2] |

| Appearance | White to off-white solid/powder[1] |

| Melting Point | 169-170 °C (literature value) |

| Optical Rotation | [α]25/D +79.0° (c=2 in H₂O with a trace of NH₄OH) |

| Isotopic Purity | ≥98 atom % ¹³C |

| Chemical Purity | ≥98% to ≥99% (CP) |

| Solubility | Soluble in water (slightly) and methanol (slightly) |

| Storage | Store at room temperature or refrigerated (+4°C), protected from light and moisture. For long-term storage, -20°C is recommended. |

Structural Information

| Identifier | Value |

| SMILES String | O[13CH2][13C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[13C@H]1O |

| InChI Key | WQZGKKKJIJFFOK-QCUDSKIKSA-N |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below. These protocols are based on standard analytical techniques for carbohydrates.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow.

Optical Rotation Measurement (Polarimetry)

The optical rotation of a chiral compound like this compound is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of solvent (e.g., deionized water with a trace of ammonium hydroxide to ensure complete dissolution and stable rotation) to achieve a specific concentration (e.g., 2 g/100 mL).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.

-

Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (e.g., 1 decimeter). The angle of rotation of plane-polarized light caused by the solution is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters.

-

c is the concentration in g/mL.

-

Isotopic Enrichment and Purity Analysis (Mass Spectrometry)

Mass spectrometry is a key technique for confirming the isotopic enrichment and chemical purity of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent. For analysis by gas chromatography-mass spectrometry (GC-MS), the sample may require derivatization (e.g., to form aldononitrile pentaacetate derivatives) to increase its volatility.

-

Mass Spectrometric Analysis: The prepared sample is introduced into the mass spectrometer. The instrument is set to scan for the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues.

-

Data Analysis: The mass spectrum will show a peak for the fully ¹³C-labeled molecule (M+6 compared to the unlabeled D-galactose). The relative intensities of the peaks corresponding to the M, M+1, M+2, etc., ions are used to calculate the isotopic enrichment. Chemical purity can be assessed by the presence of any unexpected peaks in the chromatogram or mass spectrum.

Application in Metabolic Research: Tracing the Leloir Pathway

This compound is an invaluable tool for studying galactose metabolism, primarily through the Leloir pathway. This pathway is the main route for the conversion of galactose to glucose-1-phosphate, which can then enter glycolysis.

Caption: The Leloir Pathway for D-Galactose-¹³C₆ Metabolism.

In a typical tracer experiment, cells or organisms are cultured in a medium containing this compound. The labeled galactose is taken up by the cells and metabolized. By analyzing the isotopic labeling patterns of downstream metabolites using techniques like mass spectrometry or NMR spectroscopy, researchers can quantify the flux through the Leloir pathway and other related metabolic routes.

Experimental Workflow for ¹³C Metabolic Flux Analysis

The following diagram illustrates a generalized workflow for a stable isotope tracer experiment using this compound to investigate cellular metabolism.

Caption: Workflow for ¹³C Metabolic Flux Analysis using D-Galactose-¹³C₆.

This workflow enables the quantitative measurement of metabolic rates (fluxes) and provides a detailed picture of cellular physiology. Such studies are critical in understanding disease states, identifying drug targets, and optimizing bioprocesses. The use of this compound provides a powerful method to probe the intricacies of galactose metabolism in a dynamic and quantitative manner.

References

A Technical Guide to the Isotopic Purity and Enrichment of D-Galactose-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment levels of D-Galactose-13C6, a critical stable isotope-labeled sugar used in metabolic research, drug development, and clinical diagnostics. Understanding these parameters is crucial for the accurate design and interpretation of studies that rely on isotopic labeling.

Defining Isotopic Purity and Enrichment

In the context of stable isotope-labeled compounds, it is essential to distinguish between isotopic purity and isotopic enrichment.

-

Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position within a molecule. For this compound, this is the percentage of carbon atoms that are the 13C isotope out of the total carbon atoms at the labeled positions.

-

Isotopic Purity (or Species Abundance) describes the percentage of molecules in a sample that contain the desired isotopic label. For a uniformly labeled compound like this compound, this refers to the percentage of galactose molecules where all six carbon atoms are 13C.

Synthesis of this compound

Uniformly 13C-labeled D-Galactose is typically produced through biological synthesis. This process involves cultivating microorganisms, such as specific strains of bacteria or algae, in a controlled environment where the sole carbon source is a uniformly 13C-labeled substrate, most commonly [U-13C6]glucose. The microorganisms incorporate the 13C isotope into their metabolic pathways, leading to the synthesis of various biomolecules, including carbohydrates like galactose, with a high degree of uniform 13C labeling. Subsequent extraction and purification steps isolate the this compound.

Quantitative Data on this compound

The isotopic purity and chemical purity of commercially available this compound are critical quality attributes. The following tables summarize representative data from various suppliers.

Table 1: Isotopic Purity and Enrichment Levels of this compound

| Parameter | Specification | Supplier Example(s) |

| Isotopic Purity (Atom % 13C) | ≥98% to 99% | Sigma-Aldrich, Cambridge Isotope Laboratories |

| Chemical Purity | ≥98% to ≥99% (CP) | Sigma-Aldrich, Cambridge Isotope Laboratories |

Note: "CP" denotes Chemically Pure.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 74134-89-7 |

| Molecular Formula | ¹³C₆H₁₂O₆ |

| Molecular Weight | ~186.11 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 169-170 °C |

Experimental Protocols for Isotopic Analysis

The determination of isotopic enrichment and purity of this compound is predominantly performed using mass spectrometry, often coupled with gas or liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the analysis of 13C-labeled sugars. The following protocol outlines a general procedure.

1. Sample Preparation and Derivatization:

-

Internal Standard: A known amount of a suitable internal standard is added to the sample.

-

Derivatization: To increase volatility for GC analysis, the hydroxyl groups of galactose are derivatized. A common method is the preparation of aldononitrile pentaacetate derivatives. This involves reaction with hydroxylamine followed by acetylation with acetic anhydride.

2. GC-MS Analysis:

-

Gas Chromatograph: The derivatized sample is injected into a GC equipped with a capillary column suitable for carbohydrate analysis. The GC oven temperature is programmed to separate the derivatized galactose from other components.

-

Mass Spectrometer: As the derivatized galactose elutes from the GC column, it enters the mass spectrometer. Positive Chemical Ionization (PCI) is often used. The instrument monitors specific mass-to-charge (m/z) ratios to differentiate between the unlabeled (¹²C) and labeled (¹³C) galactose. For this compound, the molecular ion peak will be shifted by +6 mass units compared to the unlabeled compound.

3. Data Analysis:

-

The isotopic enrichment is calculated by comparing the peak areas of the ion chromatograms corresponding to the labeled and unlabeled fragments.

Below is a diagram illustrating the general workflow for GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway and Logical Relationships

The primary application of this compound is as a tracer in metabolic studies. Once introduced into a biological system, it enters the Leloir pathway for galactose metabolism. The diagram below illustrates the core steps of this pathway, showing how labeled galactose is converted to glucose-1-phosphate, which can then enter glycolysis or other metabolic pathways.

Caption: The Leloir pathway for this compound metabolism.

Conclusion

The isotopic purity and enrichment of this compound are fundamental parameters that directly impact the reliability of metabolic research findings. A thorough understanding of these specifications, coupled with robust analytical methodologies like GC-MS, is essential for researchers and drug development professionals. The high-fidelity synthesis of uniformly labeled this compound allows for precise tracing of galactose metabolism, providing valuable insights into cellular physiology and disease states.

An In-depth Technical Guide to the Safe Handling and Use of D-Galactose-13C6

This technical guide provides comprehensive safety and handling information for D-Galactose-13C6, intended for researchers, scientists, and drug development professionals. The document outlines the material's properties, potential hazards, handling procedures, and typical experimental applications, with a focus on ensuring laboratory safety and data integrity.

Product Identification and Properties

This compound is a stable, non-radioactive isotopically labeled form of D-galactose, where all six carbon atoms are replaced with the carbon-13 (¹³C) isotope.[1] It is primarily used as a tracer in metabolic research and as an internal standard for quantitative analyses such as NMR, GC-MS, or LC-MS.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | ¹³C₆H₁₂O₆[2][3] |

| Molecular Weight | 186.11 g/mol [2] |

| CAS Number | 74134-89-7 |

| Appearance | White powder/crystalline solid |

| Melting Point | 169-170 °C |

| Solubility | Soluble in water, ethanol, DMSO, and DMF. |

| Storage | Store at room temperature away from light and moisture. |

| Isotopic Purity | ≥98 atom % ¹³C |

| Chemical Purity | ≥99% (CP) |

Safety and Hazard Information

While this compound is not classified as a hazardous substance, it should be handled with care, assuming its properties are similar to the unlabeled compound. The chemical, physical, and toxicological properties have not been thoroughly investigated.

Table 2: Hazard Identification and Precautionary Measures

| Hazard Type | Description |

| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. |

| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. |

| Eye Contact | May cause eye irritation. |

| Ingestion | May be harmful if swallowed. |

| Fire Hazard | Not considered a fire hazard. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing. |

| Reactivity | Stable under recommended storage conditions. Avoid strong oxidizing agents. |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to good laboratory practices is essential when handling this compound.

Table 3: Recommended Handling Procedures and Personal Protective Equipment

| Procedure/Equipment | Guideline |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation. |

| Eye Protection | Wear safety glasses with side-shields or goggles. |

| Hand Protection | Wear suitable protective gloves. |

| Skin and Body Protection | Wear a lab coat or other protective clothing. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |

| Hygiene Measures | Wash hands thoroughly after handling. Keep away from food and drink. |

Logical Workflow for Safe Handling of this compound

References

An In-Depth Technical Guide to Stable Isotope Labeling with D-Galactose-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental workflows, and applications of stable isotope labeling using D-Galactose-¹³C₆. This powerful technique enables the tracing of galactose metabolism and its downstream pathways, offering critical insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions.

Introduction to D-Galactose-¹³C₆ and its Metabolic Fate

D-Galactose-¹³C₆ is a non-radioactive, stable isotope-labeled form of D-galactose where all six carbon atoms are replaced with the ¹³C isotope. This mass shift allows for the precise tracking of galactose and its metabolic derivatives through various cellular pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

The primary route for galactose metabolism is the Leloir pathway , which converts galactose into glucose-1-phosphate. This intermediate can then enter glycolysis or be used for glycogen synthesis. Furthermore, intermediates of the Leloir pathway, such as UDP-galactose, are essential precursors for the biosynthesis of glycoproteins and glycolipids, making D-Galactose-¹³C₆ an invaluable tool for studying glycosylation.[4][5]

The metabolism of D-Galactose-¹³C₆ also intersects with other central carbon metabolism pathways, including the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle , allowing for a broad analysis of cellular metabolic activity.

Core Signaling Pathways

The journey of the ¹³C label from D-Galactose-¹³C₆ can be traced through several key metabolic pathways. Understanding these pathways is crucial for designing and interpreting stable isotope labeling experiments.

The Leloir Pathway

The Leloir pathway is the central hub for galactose metabolism.

Intersection with Glycolysis and the Pentose Phosphate Pathway

Glucose-6-phosphate-¹³C₆, produced from the Leloir pathway, can enter glycolysis to generate energy or the Pentose Phosphate Pathway (PPP) to produce NADPH and precursors for nucleotide biosynthesis.

Experimental Design and Protocols

A successful stable isotope labeling experiment with D-Galactose-¹³C₆ requires careful planning and execution. The following sections provide a general framework for such experiments.

Experimental Workflow

The overall workflow for a D-Galactose-¹³C₆ tracing experiment involves several key steps, from cell culture to data analysis.

Detailed Experimental Protocol: Cell Culture, Labeling, and Sample Preparation

This protocol provides a step-by-step guide for a typical D-Galactose-¹³C₆ labeling experiment in adherent mammalian cells for LC-MS analysis.

Materials:

-

Adherent mammalian cells of interest

-

Complete cell culture medium (e.g., DMEM)

-

Glucose-free and galactose-free medium

-

D-Galactose-¹³C₆ (isotopic purity >98%)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (80% in water), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid nitrogen or dry ice

Procedure:

-

Cell Seeding and Adaptation:

-

Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.

-

Culture cells in their standard complete medium. For at least 24 hours prior to the experiment, switch to a custom medium containing unlabeled galactose at the same concentration as the planned D-Galactose-¹³C₆ concentration to allow for metabolic adaptation.

-

-

Preparation of Labeling Medium:

-

On the day of the experiment, prepare the labeling medium by supplementing glucose-free and galactose-free medium with D-Galactose-¹³C₆ to the desired final concentration (e.g., 10 mM) and 10% dFBS.

-

Prepare a parallel unlabeled control medium with the same concentration of unlabeled D-galactose.

-

Warm the media to 37°C before use.

-

-

Initiation of Labeling:

-

Aspirate the adaptation medium from the cells.

-

Gently wash the cells twice with pre-warmed sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation:

-

Incubate the cells for a time course determined by the metabolic pathways of interest. For central carbon metabolism, a time course of 0, 1, 4, 8, and 24 hours is often informative to track the progression to isotopic steady state.

-

-

Metabolic Quenching and Metabolite Extraction:

-

To rapidly halt metabolic activity, place the 6-well plates on a bed of dry ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.

-

Add 1 mL of pre-chilled 80% methanol to each well and incubate on dry ice for 15 minutes.

-

Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator.

-

Store the dried extracts at -80°C until LC-MS analysis.

-

NMR Sample Preparation

For NMR analysis, the sample preparation is similar, with the final step involving reconstitution in a deuterated solvent.

Procedure:

-

Follow steps 1-5 of the LC-MS sample preparation protocol.

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 600 µL) of deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., TMSP).

-

Transfer the reconstituted sample to a 5 mm NMR tube for analysis.

Data Presentation and Analysis

A key outcome of a D-Galactose-¹³C₆ labeling experiment is the determination of the mass isotopomer distribution (MID) for various metabolites. This data reveals the extent of ¹³C incorporation and provides insights into metabolic fluxes.

Table 1: Hypothetical Mass Isotopomer Distribution in Key Metabolites after 24h Labeling with 10 mM D-Galactose-¹³C₆

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Galactose-1-Phosphate | 5 | 0 | 0 | 0 | 0 | 0 | 95 |

| UDP-Galactose | 8 | 2 | 1 | 1 | 2 | 5 | 81 |

| UDP-Glucose | 10 | 3 | 2 | 2 | 3 | 8 | 72 |

| Glucose-6-Phosphate | 15 | 5 | 4 | 3 | 4 | 10 | 59 |

| Fructose-6-Phosphate | 18 | 6 | 5 | 4 | 5 | 11 | 51 |

| Pyruvate | 40 | 15 | 25 | 20 | - | - | - |

| Lactate | 42 | 16 | 24 | 18 | - | - | - |

| Citrate | 50 | 10 | 20 | 5 | 10 | 3 | 2 |

| Ribose-5-Phosphate | 30 | 10 | 15 | 10 | 25 | 10 | - |

Data Interpretation:

-

High M+6 enrichment in Galactose-1-Phosphate indicates efficient uptake and phosphorylation of D-Galactose-¹³C₆.

-

The distribution of isotopologues in UDP-Galactose and UDP-Glucose can be used to quantify the flux through the Leloir pathway and the activity of the GALE epimerase.

-

The labeling pattern in glycolytic intermediates like pyruvate reveals the contribution of galactose to glycolysis.

-

The MID of TCA cycle intermediates such as citrate provides insights into the entry of galactose-derived carbons into mitochondrial metabolism.

-

The labeling of Ribose-5-Phosphate indicates the flux of galactose-derived carbons into the Pentose Phosphate Pathway.

Applications in Drug Development

Stable isotope labeling with D-Galactose-¹³C₆ is a valuable tool in various stages of drug development.

Target Validation and Mechanism of Action Studies

By tracing the metabolic fate of D-Galactose-¹³C₆, researchers can investigate how a drug candidate modulates specific metabolic pathways. For example, a drug's effect on enzymes in the Leloir pathway or its impact on glycosylation can be quantified by measuring changes in the isotopic enrichment of relevant metabolites.

Investigating Drug-Induced Metabolic Reprogramming

Many drugs can induce significant changes in cellular metabolism. D-Galactose-¹³C₆ can be used to assess how a drug alters the balance between glycolysis, the PPP, and glycosylation, providing a deeper understanding of its on-target and off-target effects.

Preclinical Pharmacodynamic and Efficacy Studies

In preclinical models, D-Galactose-¹³C₆ can be used to trace the metabolic response to a drug treatment over time. This can help establish a drug's pharmacodynamic profile and provide biomarkers of its efficacy. For example, a drug designed to inhibit aberrant glycosylation in cancer could be evaluated by its ability to reduce the incorporation of ¹³C from D-Galactose-¹³C₆ into specific glycans. While specific preclinical studies utilizing D-Galactose-¹³C₆ are not widely published, the principles of using stable isotope tracers in such studies are well-established.

Conclusion

Stable isotope labeling with D-Galactose-¹³C₆ is a powerful and versatile technique for elucidating the complexities of galactose metabolism and its role in cellular physiology and disease. By providing detailed quantitative data on metabolic fluxes, this method offers invaluable insights for basic research, biomarker discovery, and the development of novel therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and implement robust and informative D-Galactose-¹³C₆ tracing experiments.

References

- 1. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D-Galactose-13C6 ≥98 atom % 13C, ≥99% (CP) | 74134-89-7 [sigmaaldrich.com]

- 4. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Metabolic Tracing with D-Galactose-¹³C₆

Abstract

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying fluxes within a biological system. By introducing a substrate labeled with a heavy, non-radioactive isotope like carbon-13 (¹³C), researchers can track the journey of its atoms through complex biochemical networks. D-Galactose-¹³C₆, a uniformly labeled version of the monosaccharide galactose, serves as a crucial tracer for investigating galactose metabolism, glycosylation, and related cellular processes. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methods for metabolic tracing using D-Galactose-¹³C₆. It is designed for professionals in research and drug development seeking to apply this methodology to study cellular physiology, disease mechanisms, and the effects of therapeutic interventions.

Introduction to D-Galactose-¹³C₆ Metabolic Tracing

Metabolic tracing with stable isotopes is a cornerstone of modern metabolic research.[1] D-Galactose-¹³C₆ is a form of D-Galactose where all six carbon atoms (¹²C) have been replaced with the heavy isotope ¹³C.[2] This labeling does not significantly alter the biochemical properties of the molecule, allowing it to be metabolized by cells in the same manner as its unlabeled counterpart. The key advantage is that the ¹³C atoms act as a "tag," making it possible to distinguish the tracer and its downstream metabolites from the pre-existing, unlabeled pools within the cell.

The primary applications of D-Galactose-¹³C₆ include:

-

Pathway Elucidation: Tracing the flow of carbon from galactose through central metabolic pathways like the Leloir pathway, glycolysis, and the pentose phosphate pathway.[3][4]

-

Flux Analysis: Quantifying the rate of metabolic reactions and the relative activity of different pathways.[5]

-

Disease Research: Studying inborn errors of metabolism, such as galactosemia, by observing the accumulation of specific labeled intermediates.

-

Cancer Metabolism: Investigating how cancer cells, like those in glioblastoma, utilize galactose as an alternative fuel source.

-

Glycosylation Studies: Understanding the incorporation of galactose into glycans, which are crucial for protein function and cellular communication.

-

Drug Development: Assessing the mechanism of action of drugs that target metabolic pathways involving galactose.

Core Principles of Galactose Metabolism

Once introduced into a biological system, D-Galactose-¹³C₆ is transported into the cell and primarily enters the Leloir pathway , the main route for galactose catabolism.

The Leloir Pathway

The Leloir pathway converts galactose into glucose-1-phosphate, which can then enter mainstream glucose metabolism. The use of D-Galactose-¹³C₆ allows for the direct tracking of this conversion, as the ¹³C₆ backbone is conserved throughout the pathway.

The key steps are:

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-Galactose-¹³C₆ to form Galactose-1-Phosphate-¹³C₆ (Gal-1-P-¹³C₆).

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts Gal-1-P-¹³C₆ to UDP-Galactose-¹³C₆, using UDP-glucose as a substrate.

-

Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-Galactose-¹³C₆ into UDP-Glucose-¹³C₆.

-

Entry into Glycolysis: UDP-Glucose-¹³C₆ can be converted to Glucose-1-Phosphate-¹³C₆, which is then isomerized to Glucose-6-Phosphate-¹³C₆ by phosphoglucomutase, allowing it to enter glycolysis or the pentose phosphate pathway.

Alternative Pathways

In certain conditions, particularly when the Leloir pathway is impaired (as in galactosemia), galactose can be metabolized through alternative routes. One significant pathway involves aldose reductase, which reduces galactose to galactitol. Tracing with D-Galactose-¹³C₆ can quantify the flux into this pathway by measuring the formation of Galactitol-¹³C₆.

Experimental Design and Protocols

A successful metabolic tracing experiment requires careful planning, from cell culture conditions to the final analytical method.

General Experimental Workflow

The overall process involves introducing the labeled substrate, allowing for metabolic incorporation, quenching metabolism, extracting metabolites, and analyzing the samples using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Cell Culture Labeling

This protocol provides a general procedure for labeling adherent mammalian cells.

-

Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plates) and grow in standard complete medium until they reach 70-80% confluency.

-

Medium Preparation: Prepare a labeling medium by supplementing glucose-free basal medium with D-Galactose-¹³C₆ to the desired final concentration (e.g., 10 mM). Add other necessary components like dialyzed serum and glutamine.

-

Washing: Aspirate the standard growth medium. Gently wash the cells once with sterile, pre-warmed Phosphate-Buffered Saline (PBS) to remove residual unlabeled sugars.

-

Labeling: Aspirate the PBS and add the pre-warmed D-Galactose-¹³C₆ labeling medium to the cells.

-

Incubation: Incubate the cells under standard conditions (37°C, 5% CO₂) for a period sufficient to approach isotopic steady state. This duration varies by cell type and metabolic rates, typically ranging from 6 to 24 hours.

Protocol 2: Metabolite Extraction and Sample Preparation for GC-MS

This protocol is adapted from established methods for polar metabolite extraction.

-

Quenching: To halt metabolic activity, place the culture plate on dry ice. Aspirate the labeling medium and immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells.

-

Harvesting: Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

-

Extraction: Vortex the tube thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Clarification: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Evaporate the solvent completely using a vacuum concentrator or a stream of nitrogen.

-

Derivatization: To prepare for GC-MS analysis, the dried metabolites must be derivatized to increase their volatility. A common method is a two-step process:

-

Add methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate for 90 minutes at 30°C.

-

Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate hydroxyl and amine groups. Incubate for 30 minutes at 37°C. The sample is now ready for GC-MS analysis.

-

Data Acquisition and Interpretation

Analytical Platforms

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for analyzing derivatized, volatile metabolites like sugars and organic acids. It provides excellent separation and generates electron ionization spectra that can be used to determine mass isotopomer distributions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a broader range of metabolites without the need for derivatization. It is often coupled with high-resolution mass analyzers (e.g., Orbitrap, TOF) for precise mass determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly detect the position of ¹³C labels within a molecule's carbon skeleton, providing detailed information on pathway utilization that can be complementary to MS data.

Data Presentation and Analysis

The primary output of an MS-based tracing experiment is the Mass Isotopomer Distribution (MID) for each detected metabolite. The MID is a vector representing the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled form and M+n indicates the molecule has incorporated n ¹³C atoms.

Before interpretation, raw MS data must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes.

Table 1: Example Mass Isotopomer Distribution (MID) Data from a D-Galactose-¹³C₆ Experiment

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Galactose | 2.5 | 0.1 | 0.2 | 0.3 | 0.4 | 1.5 | 95.0 |

| Galactose-1-P | 5.1 | 0.2 | 0.3 | 0.4 | 0.5 | 2.5 | 91.0 |

| UDP-Galactose | 10.3 | 0.5 | 0.4 | 0.5 | 0.8 | 4.5 | 83.0 |

| Lactate | 65.0 | 2.1 | 3.9 | 29.0 | - | - | - |

| Citrate | 72.0 | 3.5 | 18.5 | 2.1 | 3.5 | 0.3 | 0.1 |

This table contains illustrative data. M+n values represent the percentage of the metabolite pool containing 'n' ¹³C atoms.

Interpretation:

-

A high abundance of Galactose M+6 and its direct downstream products (Galactose-1-P M+6 , UDP-Galactose M+6 ) confirms the uptake and metabolism of the tracer via the Leloir pathway.

-

The presence of Lactate M+3 indicates that the ¹³C₆-glucose derived from galactose was metabolized through glycolysis.

-

The labeling pattern in TCA cycle intermediates like Citrate (e.g., M+2) reveals the entry of labeled carbon from glycolysis into the mitochondria via pyruvate dehydrogenase.

Quantitative Analysis

D-Galactose-¹³C₆ can also be used as an internal standard for the accurate quantification of unlabeled galactose and its metabolites using the stable-isotope dilution method. This is particularly valuable in clinical research, for example, in monitoring metabolite levels in patients with galactosemia.

Table 2: Example of Quantitative Data from Stable-Isotope Dilution Analysis in Human Erythrocytes and Plasma

| Analyte | Healthy Subjects (µmol/L) | Galactosemia Patients (µmol/L) | Reference |

| Erythrocyte Galactose-1-Phosphate | 1.9 ± 0.5 | 142 ± 38 | |

| Erythrocyte Free Galactose | 0.43 ± 0.20 | 3.8 ± 1.7 | |

| Plasma D-Galactose | 0.12 ± 0.03 | 1.44 ± 0.54 |

Data are presented as mean ± SD. These values demonstrate the significant accumulation of galactose metabolites in galactosemia patients.

Summary and Conclusion

Metabolic tracing with D-Galactose-¹³C₆ is an indispensable tool for researchers and drug developers. It provides unparalleled insight into the dynamics of galactose metabolism, its interaction with central carbon metabolism, and its role in glycosynthesis. By combining carefully designed labeling experiments with powerful analytical techniques like MS and NMR, it is possible to elucidate complex metabolic networks, identify novel drug targets, and understand the biochemical basis of disease. This guide provides the fundamental principles and protocols to empower scientists to effectively leverage this technology in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to D-Galactose-13C6: Sourcing and Application for Researchers

For researchers, scientists, and professionals in drug development, stable isotope-labeled compounds are indispensable tools for elucidating metabolic pathways and quantifying metabolic fluxes. D-Galactose-13C6, a uniformly labeled stable isotope of D-galactose, serves as a critical tracer in metabolic research, particularly in studies involving galactose metabolism and its implications in various physiological and pathological states. This technical guide provides an in-depth overview of this compound, including a comparative summary of suppliers, purchasing options, and detailed experimental methodologies for its application in metabolic flux analysis.

This compound: Supplier and Purchasing Options

The procurement of high-quality this compound is the foundational step for any research application. A variety of suppliers offer this labeled compound with different specifications. The following table summarizes the key quantitative data from several reputable suppliers to facilitate a comparative assessment.

| Supplier/Distributor | Product Name/Synonyms | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Available Quantities |

| MedChemExpress | This compound, D-(+)-Galactose-13C6 | 74134-89-7 | ¹³C₆H₁₂O₆ | 186.11 | Not specified | Inquire |

| Sapphire Bioscience (distributor for Toronto Research Chemicals ) | This compound | 74134-89-7 | ¹³C₆H₁₂O₆ | 186.11 | Not specified | 5 mg, 50 mg, Bulk |

| LGC Standards | This compound | 74134-89-7 | ¹³C₆H₁₂O₆ | 186.11 | >95% (HPLC) | 5 mg, 50 mg |

| Cambridge Isotope Laboratories, Inc. | D-Galactose (U-¹³C₆, 99%) | 74134-89-7 | HO*CH₂(CHOH)₄CHO | 186.11 | 99% | 0.1 g |

| Omicron Biochemicals, Inc. | D-[UL-13C6]galactose | 74134-89-7 | Not specified | Not specified | High purity | Inquire |

| Sigma-Aldrich | This compound | 74134-89-7 | ¹³C₆H₁₂O₆ | 186.11 | ≥98 atom % ¹³C | Inquire |

Experimental Protocols: Metabolic Flux Analysis using this compound

Metabolic flux analysis (MFA) with stable isotopes like this compound is a powerful technique to quantify the rates of metabolic reactions within a biological system. The general workflow involves introducing the labeled substrate to cells or an organism, allowing it to be metabolized, and then measuring the incorporation of the heavy isotope into downstream metabolites.

Key Experimental Steps:

-

Cell Culture and Isotope Labeling:

-

Culture cells in a standard medium to the desired cell density.

-

Replace the standard medium with a medium containing this compound as the sole galactose source. The concentration of the labeled galactose should be optimized for the specific cell type and experimental goals.

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled galactose, leading to an isotopic steady state.

-

-

Metabolite Extraction:

-

Quench the metabolism rapidly to prevent further enzymatic activity. This is often achieved by flash-freezing the cells in liquid nitrogen.

-

Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

-

-

Sample Preparation for Analysis (GC-MS):

-

For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. A common method is the preparation of aldononitrile pentaacetate derivatives.[1]

-

To quantify D-galactose concentration, a known amount of a different labeled galactose, such as D-[1-¹³C]galactose, can be added as an internal standard.[2]

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized samples using GC-MS. The mass spectrometer is used to detect the mass isotopomer distributions of the targeted metabolites.

-

By monitoring specific ion intensities, the enrichment of ¹³C in various metabolites can be determined. For example, in the positive chemical ionization mode, monitoring the [MH-60]⁺ ion intensities at m/z 328, 329, and 334 allows for the assessment of 1-(¹²C)-, 1-(¹³C)-, and U-(¹³C₆)-labeled D-galactose, respectively.[1]

-

-

Data Analysis and Flux Calculation:

-

The measured mass isotopomer distributions are then used in computational models to calculate the intracellular metabolic fluxes. This typically involves solving a system of algebraic equations that describe the flow of carbon through the metabolic network.

-

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

The Leloir Pathway for this compound Metabolism

D-Galactose is primarily metabolized through the Leloir pathway, where it is converted into glucose-1-phosphate, which then enters glycolysis. Tracing the ¹³C atoms from this compound through this pathway allows for the quantification of its contribution to central carbon metabolism.

Caption: The Leloir Pathway for the metabolism of D-Galactose-¹³C₆.

General Workflow for ¹³C Metabolic Flux Analysis

The following diagram illustrates the key stages of a typical ¹³C metabolic flux analysis experiment, from isotope labeling to data interpretation.

Caption: A generalized workflow for ¹³C metabolic flux analysis.

D-Galactose as a Vector for Targeted Drug Delivery

In drug development, D-galactose can be used as a targeting moiety. Certain cell types, such as hepatocytes, express high levels of asialoglycoprotein receptors that recognize and bind galactose. By conjugating a drug to a galactose-containing molecule, it is possible to achieve targeted delivery to these cells, enhancing therapeutic efficacy and reducing off-target side effects.[3][4]

Caption: Conceptual diagram of D-galactose as a vector for targeted drug delivery.

References

- 1. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. D-galactose as a vector for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Fate of D-Galactose-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular metabolism of D-Galactose-13C6, a stable isotope-labeled sugar instrumental in metabolic research. This document details the primary metabolic pathway for galactose, outlines experimental protocols for tracing its metabolism, presents quantitative data from cellular studies, and provides visualizations of key processes to facilitate a deeper understanding of galactose utilization in biological systems.

Core Concepts in D-Galactose Metabolism

D-galactose, a C-4 epimer of glucose, is a monosaccharide that plays a crucial role in various biological processes, including energy production and the biosynthesis of glycoconjugates. The primary pathway for galactose metabolism in most organisms is the Leloir pathway, which converts galactose into glucose-1-phosphate.[1][2][3][4] This intermediate can then enter glycolysis or be converted to UDP-glucose for use in anabolic pathways. The use of uniformly labeled this compound allows researchers to trace the carbon backbone of galactose through these metabolic routes, providing critical insights into cellular physiology and disease.

The Leloir Pathway: The Central Route of Galactose Catabolism

The Leloir pathway is a four-step enzymatic process that facilitates the conversion of galactose to glucose-1-phosphate.[1] The stable isotopes of this compound are conserved throughout these enzymatic reactions, enabling their tracking into downstream metabolic networks.

The key enzymes and reactions in the Leloir pathway are:

-

Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.

-

Galactose-1-phosphate uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

-

UDP-galactose 4-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.

-

Phosphoglucomutase (PGM): Converts glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis.

Experimental Protocols for Tracing this compound

The analysis of this compound metabolism in cells typically involves stable isotope tracing experiments coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the precise quantification and identification of labeled metabolites.

Cell Culture and Isotope Labeling

A general workflow for a this compound tracing experiment is as follows:

Protocol for Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Medium Preparation: Prepare the labeling medium by supplementing a galactose-free base medium (e.g., DMEM) with this compound at the desired concentration (e.g., 10 mM). Other necessary supplements like dialyzed fetal bovine serum should be added.

-

Labeling: Aspirate the standard growth medium and wash the cells with phosphate-buffered saline (PBS). Add the pre-warmed this compound labeling medium to the cells.

-

Incubation: Incubate the cells for a specific duration (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled galactose. The incubation time will depend on the specific metabolic questions being addressed.

Metabolite Extraction

Protocol for Metabolite Extraction:

-

Quenching: To halt enzymatic activity, rapidly wash the cells with ice-cold PBS.

-

Extraction: Add a cold extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture, to the cells. Scrape the cells and collect the cell lysate.

-

Phase Separation: For a comprehensive analysis of both polar and nonpolar metabolites, a liquid-liquid extraction can be performed by adding a nonpolar solvent like chloroform.

-

Drying: The polar and nonpolar fractions are then dried under a stream of nitrogen or using a vacuum concentrator.

Analytical Methods

Mass Spectrometry (MS):

-

Sample Preparation: Dried metabolite extracts are reconstituted in an appropriate solvent. For gas chromatography-MS (GC-MS), samples are often derivatized to increase their volatility.

-

Instrumentation: High-resolution mass spectrometers, such as Q-TOFs or Orbitraps, are commonly used for their high mass accuracy and resolution, which are crucial for resolving isotopologues.

-

Data Analysis: The raw data is processed to identify metabolites and determine the mass isotopologue distributions (MIDs) of the 13C-labeled compounds. This information is then used to calculate metabolic fluxes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dried extracts are reconstituted in a deuterated solvent containing an internal standard.

-

Instrumentation: High-field NMR spectrometers are used to acquire 1D and 2D spectra (e.g., 1H, 13C, HSQC).

-

Data Analysis: The spectra are analyzed to identify and quantify the 13C-labeled metabolites based on their chemical shifts and coupling patterns.

Quantitative Data from this compound Tracing Studies

The following tables summarize representative quantitative data from studies utilizing 13C-labeled galactose to investigate cellular metabolism. These values can vary significantly depending on the cell type, experimental conditions, and analytical methods used.

Table 1: Incorporation of this compound into Central Carbon Metabolism Intermediates

| Metabolite | Cell Type | Isotopic Enrichment (%) | Reference |

| Glucose-6-phosphate | Human Lymphoblasts | ~40% after 5h | |

| Fructose-6-phosphate | Human Lymphoblasts | ~35% after 5h | |

| Lactate | Glioblastoma Cells | Significant labeling observed | |

| Citrate | Glioblastoma Cells | Significant labeling observed |

Table 2: Metabolic Fluxes Determined Using this compound

| Pathway | Cell Type | Flux Rate (relative units) | Reference |

| Glycolysis | CHO Cells | 1.2 ± 0.2 | |

| Pentose Phosphate Pathway | CHO Cells | 0.3 ± 0.1 | |

| TCA Cycle | Glioblastoma Cells | Increased with galactose treatment |

Applications in Research and Drug Development

The use of this compound as a metabolic tracer has significant applications in various research areas:

-

Cancer Metabolism: Investigating the altered metabolic pathways in cancer cells, such as the Warburg effect, and identifying potential therapeutic targets. Studies have shown that some cancer cells exhibit increased galactose metabolism, which can be explored for diagnostic and therapeutic purposes.

-

Inborn Errors of Metabolism: Understanding the pathophysiology of genetic disorders like galactosemia, which is caused by deficiencies in the enzymes of the Leloir pathway.

-

Drug Discovery and Development: Assessing the off-target effects of drugs on cellular metabolism and identifying metabolic biomarkers of drug efficacy and toxicity.

-

Neurobiology: Studying brain energy metabolism and the role of galactose in neuronal function.

Conclusion

This compound is a powerful tool for elucidating the complexities of cellular galactose metabolism. The combination of stable isotope labeling with advanced analytical techniques like mass spectrometry and NMR spectroscopy provides a quantitative and dynamic view of metabolic pathways. The protocols and data presented in this guide offer a foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding the intricate role of galactose in health and disease. The continued application of these methods will undoubtedly lead to new discoveries and advancements in the field of metabolic research.

References

- 1. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galactose metabolism in normal human lymphoblasts studied by (1)H, (13)C and (31)P NMR spectroscopy of extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

D-Galactose-13C6: A Technical Guide to its Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise tracing of metabolic pathways and quantification of biological molecules. D-Galactose-13C6, a non-radioactive, stable isotope-labeled form of D-galactose where all six carbon atoms are replaced with the 13C isotope, has emerged as a powerful probe in a variety of research and diagnostic applications. Its use allows for the sensitive and specific tracking of galactose metabolism and its incorporation into biomolecules, providing invaluable insights into cellular physiology, disease pathogenesis, and drug development. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental methodologies, quantitative data, and visual representations of key pathways and workflows.

Core Applications of this compound

The unique properties of this compound make it a versatile tool for a range of biomedical applications:

-

Metabolic Tracing and Flux Analysis: As a metabolic tracer, this compound is used to elucidate the intricate pathways of carbohydrate metabolism.[1] It allows researchers to follow the journey of galactose as it is converted into other essential molecules, providing a dynamic view of metabolic fluxes in living systems. This is particularly crucial in studying the central carbon metabolism, including glycolysis and the pentose phosphate pathway.

-

Diagnostics for Metabolic Disorders: A primary application of this compound is in the diagnosis and monitoring of inherited metabolic disorders such as galactosemia.[1] By tracing the oxidation of galactose, clinicians can assess the functional capacity of the galactose metabolism pathway in patients.

-

Glycobiology and Glycan Analysis: this compound serves as a precursor for the biosynthesis of glycoproteins and glycolipids. Its incorporation into these complex carbohydrates allows for the detailed study of their synthesis, structure, and function, which are critical in cell recognition, signaling, and immune responses.

-

Quantitative Proteomics: In the field of proteomics, stable isotope labeling is a cornerstone for accurate protein quantification.[2][3] While less common than amino acid-based labeling, sugar-based labeling with compounds like this compound can be employed to study the dynamics of glycosylated proteins.

-

Drug Development: The compound aids in pharmaceutical development by enabling the tracking of interactions between drugs and carbohydrates under physiological conditions.[1] It can also be used as a vector for targeted drug delivery to cells with high galactose uptake.

The Leloir Pathway: The Heart of Galactose Metabolism

The primary metabolic route for the conversion of galactose to glucose is the Leloir pathway. Understanding this pathway is fundamental to interpreting data from this compound tracer studies. The 13C labels from this compound will be incorporated into the intermediates of this pathway, allowing for their detection and quantification.

Experimental Protocols

¹³CO₂ Breath Test for Galactosemia Diagnosis

This non-invasive test assesses the body's ability to metabolize galactose by measuring the amount of ¹³CO₂ exhaled after administration of this compound. A deficiency in the enzymes of the Leloir pathway, particularly GALT, leads to a reduced rate of ¹³CO₂ production.

Methodology:

-

Patient Preparation: The patient fasts overnight to ensure a stable baseline CO₂ level.

-

Baseline Breath Sample: A baseline breath sample is collected into a collection bag.

-

Administration of this compound: A weight-adjusted dose of this compound (typically dissolved in water) is administered orally or intravenously.

-

Serial Breath Collection: Breath samples are collected at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.

-

¹³CO₂/¹²CO₂ Ratio Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the collected breath samples is measured using isotope ratio mass spectrometry (IRMS).

-

Data Analysis: The cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over time is calculated. This is then compared to reference ranges from healthy individuals to diagnose or monitor galactosemia.

Quantitative Data Summary:

| Subject Group | Mean Cumulative % of ¹³C Dose Recovered as ¹³CO₂ at 2 hours |

| Healthy Children | 5.58% |

| Galactosemic Children | 1.67% |

| Data adapted from a study on galactose oxidation in children. |

Metabolic Flux Analysis (MFA) using this compound

MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a biological system. This compound is an excellent tracer for probing the flux through galactose and central carbon metabolism.

Methodology:

-

Cell Culture and Labeling: Cells of interest are cultured in a defined medium where the primary carbon source is replaced with this compound. The cells are grown for a sufficient period to achieve isotopic steady-state, meaning the labeling pattern of intracellular metabolites is stable.

-

Metabolite Extraction: Intracellular metabolites are rapidly extracted from the cells, typically using a quenching solution (e.g., cold methanol) to halt metabolic activity instantly.

-

Sample Derivatization: The extracted metabolites are often chemically derivatized to improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.

-

GC-MS or LC-MS Analysis: The derivatized samples are analyzed by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., intermediates of the Leloir pathway, glycolysis, and the TCA cycle).

-

Metabolic Flux Calculation: The experimentally determined MIDs, along with other measured rates (e.g., cell growth, substrate uptake, and product secretion), are used as inputs for a computational model of the cell's metabolic network. This model then calculates the intracellular metabolic fluxes that best fit the experimental data.

Tracing Glycan Biosynthesis with this compound

This compound can be used to trace the incorporation of galactose into glycans, providing insights into the dynamics of glycosylation.

Methodology:

-

Cell Labeling: Cells are cultured in a medium containing this compound. The labeled galactose is taken up by the cells and enters the Leloir pathway to form UDP-Galactose-13C6.

-

Glycoprotein/Glycolipid Isolation: Glycoproteins or glycolipids are isolated from the cell lysate using appropriate purification techniques (e.g., affinity chromatography).

-

Glycan Release: Glycans are enzymatically or chemically released from the isolated glycoproteins or glycolipids.

-

LC-MS Analysis: The released glycans are analyzed by LC-MS to identify and quantify the incorporation of 13C-labeled galactose into specific glycan structures. This allows for the determination of the rate of synthesis and turnover of different glycans.

Conclusion

This compound is a powerful and versatile tool in biomedical research, offering a safe and effective means to probe the complexities of galactose metabolism and its role in health and disease. Its applications in diagnostics, metabolic flux analysis, and glycobiology continue to expand, providing researchers and clinicians with deeper insights into cellular function. The detailed protocols and data presented in this guide serve as a valuable resource for professionals seeking to leverage the capabilities of this stable isotope tracer in their own research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for D-Galactose-¹³C₆ Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with D-Galactose-¹³C₆ is a powerful technique for elucidating the metabolic fate of galactose in various biological systems. By replacing the naturally abundant ¹²C atoms with ¹³C, researchers can trace the journey of galactose as it is taken up by cells and transformed into various downstream metabolites. This method is instrumental in metabolic flux analysis (MFA), allowing for the quantification of the rate of metabolic reactions within a cell. Key applications include studying congenital disorders of glycosylation, investigating the role of the hexosamine biosynthetic pathway in disease, and understanding the dynamics of glycoprotein and glycolipid synthesis. D-Galactose-¹³C₆ can be used as a tracer for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1].

This document provides a detailed protocol for the use of D-Galactose-¹³C₆ in cell culture, covering media preparation, cell labeling, metabolite extraction, and sample preparation for downstream analysis by mass spectrometry and NMR.

Data Presentation

Table 1: Recommended Starting Concentrations for D-Galactose-¹³C₆ Labeling

| Cell Type | D-Galactose-¹³C₆ Concentration (mM) | Incubation Time | Notes |

| Lymphoblasts | 1 | 2.5 - 5 hours | Based on studies with 1- or 2-¹³C galactose[2]. |

| Adherent Cancer Cell Lines (e.g., HeLa, A549) | 5 - 25 | 24 - 48 hours (for steady-state) | General guidance for ¹³C-glucose labeling, adaptable for galactose[3]. |

| Neural Stem Cells | 0.01 - 0.03 | 24 - 72 hours | High concentrations of unlabeled galactose can induce senescence and reduce viability[4][5]. |

| General Mammalian Cells | 1 - 10 | Varies (minutes to 48+ hours) | Dependent on the specific metabolic pathway and experimental goals. |

Table 2: Summary of Metabolite Extraction and Analysis Techniques

| Technique | Sample Type | Key Advantages | Considerations |

| Metabolite Extraction | |||

| Cold Methanol Extraction | Adherent or suspension cells | Efficiently quenches metabolism and extracts polar metabolites. | Requires rapid processing to prevent metabolite degradation. |

| Freeze-Thaw Lysis | Adherent cells | Effective for complete cell lysis after quenching. | May not be suitable for all cell types. |

| Downstream Analysis | |||

| Mass Spectrometry (MS) | |||

| Gas Chromatography-MS (GC-MS) | Derivatized polar metabolites | High sensitivity and resolution for volatile compounds. | Requires chemical derivatization of samples. |

| Liquid Chromatography-MS (LC-MS) | Polar and non-polar metabolites | Broad coverage of metabolites, no derivatization needed for many compounds. | Matrix effects can influence ionization efficiency. |

| Nuclear Magnetic Resonance (NMR) | |||

| ¹³C NMR | Cell extracts | Provides detailed positional information of ¹³C labels within molecules. | Requires higher sample concentrations compared to MS. |

| 2D HSQC | Cell extracts | Correlates ¹H and ¹³C signals for unambiguous identification of labeled sites. | Longer acquisition times may be necessary. |

Experimental Protocols

Protocol 1: D-Galactose-¹³C₆ Labeling in Adherent Mammalian Cells

Materials:

-

D-Galactose-¹³C₆ (sterile)

-

Glucose-free cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

Cells of interest (e.g., HeLa, HEK293)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS), sterile

-

Extraction solvent: 80% methanol, pre-chilled to -80°C

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of the experiment. Culture cells under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the labeling medium by dissolving D-Galactose-¹³C₆ in glucose-free basal medium to the desired final concentration (refer to Table 1). Supplement the medium with 10% dFBS and other necessary components (e.g., glutamine, pyruvate). Warm the medium to 37°C before use.

-

Cell Culture Medium Exchange:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed sterile PBS.

-

Add the pre-warmed D-Galactose-¹³C₆ labeling medium to each well.

-

-

Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24-48 hours, or until the labeling of key downstream metabolites has reached a plateau. For kinetic studies, shorter time points (minutes to hours) may be appropriate.

-

Metabolism Quenching and Metabolite Extraction:

-

To rapidly halt metabolic activity, place the culture plate on dry ice or in a -80°C freezer.

-

Aspirate the labeling medium.

-

Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolism and extract metabolites.

-

Incubate the plates at -80°C for at least 15 minutes to precipitate proteins.

-

-

Cell Harvesting:

-

Scrape the cells from the plate using a cell scraper.

-

Transfer the cell lysate/methanol mixture into a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.

-

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Materials:

-

Dried metabolite extract from Protocol 1

-

MS-grade water

-

MS-grade acetonitrile or other suitable organic solvents

-

C18 solid-phase extraction (SPE) columns (optional)

Procedure:

-

Reconstitution: Re-suspend the dried metabolite extract in a small volume of MS-grade water or a solvent compatible with your LC-MS system (e.g., 50% acetonitrile). The resuspension volume will depend on the initial cell number and the sensitivity of the mass spectrometer.

-

Clarification (Optional but Recommended): To remove any remaining particulate matter that could clog the LC column, pass the resuspended sample through a C18 spin column or a 0.22 µm syringe filter.

-

Analysis: The sample is now ready for analysis by LC-MS. It is recommended to analyze the samples within 24 hours of preparation. If storage is necessary, keep the reconstituted samples at -80°C.

Protocol 3: Sample Preparation for NMR Analysis

Materials:

-

Dried metabolite extract from Protocol 1

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes (5 mm)

Procedure:

-

Reconstitution: Dissolve the dried metabolite extract in a suitable volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube). For ¹³C NMR, a higher concentration is generally required to obtain a good signal-to-noise ratio in a reasonable time. Aim for a concentration that results in a saturated or near-saturated solution.

-

Filtration: It is crucial to remove any solid particles from the sample to ensure good spectral quality. Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

-

Degassing (Optional): For samples that are sensitive to oxygen or for experiments requiring high resolution, degassing using the freeze-pump-thaw method may be necessary.

-

Analysis: The sample is now ready for NMR analysis.

Mandatory Visualizations

Caption: The Leloir Pathway for D-Galactose-¹³C₆ Metabolism.

Caption: Experimental Workflow for D-Galactose-¹³C₆ Labeling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. D-galactose Induces Senescence in Adult Mouse Neural Stem Cells by Imbalanced Oxidant and Antioxidant Activity and Differential Expression of Specific Hub Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for D-Galactose-¹³C₆ Metabolic Flux Analysis (MFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the intricate network of metabolic pathways within living cells. D-Galactose-¹³C₆, a uniformly labeled stable isotope of galactose, serves as an invaluable tracer for investigating galactose metabolism and its interplay with central carbon metabolism. By tracing the fate of the ¹³C-labeled carbon atoms from galactose through various metabolic reactions, researchers can quantify the rates (fluxes) of individual enzymatic reactions, identify active metabolic pathways, and understand how these pathways are rewired in response to genetic perturbations, disease states, or drug treatments.

These application notes provide a comprehensive overview and detailed protocols for conducting D-Galactose-¹³C₆ MFA experiments in mammalian cell culture, from experimental design and cell labeling to sample analysis and data interpretation.

Key Applications

-

Elucidating Galactose Metabolism: Quantifying the flux through the Leloir pathway, the primary route for galactose catabolism.

-

Investigating Glycolysis and Pentose Phosphate Pathway (PPP): Determining the contribution of galactose to glycolysis and the PPP after its conversion to glucose-6-phosphate.

-

Probing the Tricarboxylic Acid (TCA) Cycle: Tracing the entry of galactose-derived carbons into the TCA cycle to assess mitochondrial activity.

-

Cancer Metabolism Research: Understanding how cancer cells utilize galactose as an alternative fuel source and how this impacts their metabolic phenotype.

-

Drug Discovery and Development: Assessing the effect of drug candidates on galactose metabolism and related pathways.

-

Inborn Errors of Metabolism: Studying the metabolic consequences of genetic defects in galactose metabolism, such as galactosemia.

Experimental Workflow Overview

A typical D-Galactose-¹³C₆ MFA experiment involves several key stages, from initial cell culture to the final flux map generation.

Application Notes and Protocols for NMR-Based Metabolomics Using D-Galactose-¹³C₆